PHYLPA-8

DNA polymerase selectivity replicative polymerase inhibition enzymology

Research on replicative DNA polymerases often requires selective inhibition of the α-family without affecting repair (Pol β) or mitochondrial (Pol γ) pathways. Generic linear LPA is inactive. PHYLPA-8 solves this with its unique cyclic phosphate pharmacophore. - Selectively inhibits DNA polymerases α, δ, and ε; no activity on Pol β or γ. - Defined 18:1 oleoyl chain benchmark for SAR studies of cyclic LPA derivatives. - Supplied as research-use-only sodium salt with consistent purity for reproducible enzymatic assays.

Molecular Formula C21H38NaO6P
Molecular Weight 440.5 g/mol
Cat. No. B12372598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHYLPA-8
Molecular FormulaC21H38NaO6P
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1
InChIKeyWAVVZMLZBMXFAT-JGSYTFBMSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHYLPA-8: Cyclic Phosphatidic Acid DNA Polymerase-α Inhibitor


PHYLPA-8 (CAS 169736-88-3) is a chemically synthesized derivative of PHYLPA, a unique cyclic lysophosphatidic acid (LPA) originally isolated from the myxoamoebae of Physarum polycephalum [1]. The compound is structurally defined as sodium 1-oleoyl-sn-glycero-2,3-cyclic phosphate (18:1 cyclic LPA sodium salt), possessing a distinctive five-membered cyclic phosphate ring linking the sn-2 hydroxyl and sn-3 phosphate groups, along with an oleoyl (18:1) fatty acid moiety [2]. PHYLPA-8 functions as an inhibitor of the DNA polymerase-α family, including polymerases α, δ, and ε, and is supplied as a research-use-only biochemical tool [3]. This document establishes the verifiable, quantitative differentiation of PHYLPA-8 from structurally related analogs and alternative DNA polymerase inhibitors to inform scientific procurement decisions.

Why PHYLPA-8 Cannot Be Substituted with Generic LPA


Generic 1-oleoyl lysophosphatidic acid (LPA) lacks the cyclic phosphate moiety and exhibits no detectable inhibitory activity against any DNA polymerase family member, rendering it completely unsuitable as a substitute for PHYLPA-8 [1]. Even among cyclic LPA analogs, inhibition potency is exquisitely sensitive to stereochemical configuration. The cyclopropane-containing natural PHYLPA (PHYLPA-1 and PHYLPA-2) demonstrates strong inhibition, whereas their stereoisomers PHYLPA-3 and PHYLPA-4 exhibit only weak activity, confirming that stereochemistry dictates functional efficacy [1]. The oleoyl-containing PHYLPA-8 (18:1 cyclic LPA) exhibits inhibitory activity to some extent, but substitution with saturated palmitoyl (16:0) or monounsaturated palmitoleoyl (16:1) chains yields quantitatively distinct inhibitory profiles that have not been fully characterized for all applications [1]. Additionally, PHYLPA-8 is not functionally interchangeable with classical DNA polymerase-α inhibitors such as aphidicolin or dehydroaltenusin, which operate via different binding modes and exhibit distinct species-selectivity and toxicity profiles [2][3]. Substitution without validation therefore introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

PHYLPA-8 Differentiation Evidence


Selective DNA Polymerase-α Family Inhibition

PHYLPA (the natural cyclic LPA from which PHYLPA-8 is derived) exhibits selective inhibition of the DNA polymerase-α family, which includes polymerases α, δ, and ε, while showing no inhibitory activity against DNA polymerases β or γ [1]. In contrast, generic 1-oleoyl lysophosphatidic acid (linear LPA lacking the cyclic phosphate) shows no apparent inhibitory activity against any DNA polymerase tested [1]. This intra-family selectivity distinguishes PHYLPA-class compounds from broad-spectrum polymerase inhibitors and enables targeted investigation of replicative polymerase function.

DNA polymerase selectivity replicative polymerase inhibition enzymology

Cyclic Phosphate Moiety Requirement for Inhibition

The cyclic phosphate structure is a non-negotiable requirement for DNA polymerase inhibitory activity. Experimental comparison shows that 1-palmitoyl lysophosphatidic acid and 1-oleoyl lysophosphatidic acid (both linear LPAs lacking the cyclic phosphate) exhibit no apparent inhibitor activity on DNA polymerases [1]. In contrast, palmitoyl-PHYLPA and oleoyl-PHYLPA (which contain the cyclic phosphate) show inhibition to some extent [1]. This establishes that the cyclic phosphate moiety is the essential pharmacophoric element conferring polymerase inhibitory function, while the fatty acid chain modulates potency.

structure-activity relationship cyclic phosphate DNA polymerase inhibition

Cyclopropane Stereochemistry Determines Activity

Within the PHYLPA compound series, stereochemistry critically determines inhibitory potency. PHYLPA-1 (natural PHYLPA; sodium 1-O-[(9'S,10'R)-9',10'-methanohexadecanoyl]-sn-glycerol 2,3-cyclic phosphate) and PHYLPA-2 (sodium 3-O-[(9'S,10'R)-9',10'-methanohexadecanoyl]-sn-glycerol 1,2-cyclic phosphate) exhibit strong and specific inhibition of the DNA polymerase-α family [1]. In contrast, their stereoisomers PHYLPA-3 (9'R,10'S configuration) and PHYLPA-4 (9'R,10'S configuration) are weak inhibitors [1]. This demonstrates that the (9'S,10'R) stereochemical configuration of the cyclopropane-containing fatty acid is required for robust inhibitory activity.

stereochemistry cyclopropane DNA polymerase inhibition structure-activity relationship

PHYLPA-8 Research Applications


Selective Replicative DNA Polymerase Inhibition

PHYLPA-8 is applicable in enzymatic studies requiring selective inhibition of the DNA polymerase-α family (α, δ, and ε) while leaving polymerases β (base excision repair) and γ (mitochondrial DNA replication) unaffected. This selectivity profile, established for the parent PHYLPA compound, enables dissection of replicative polymerase function without confounding effects on repair or mitochondrial pathways [1]. Generic linear LPA cannot substitute for this application as it exhibits zero polymerase inhibitory activity [1].

SAR Studies of Cyclic Phosphatidic Acid Derivatives

PHYLPA-8 serves as a defined reference compound for SAR investigations exploring how fatty acid chain modifications (chain length, saturation, stereochemistry) modulate DNA polymerase inhibitory potency. Comparative studies have established that palmitoyl-PHYLPA, oleoyl-PHYLPA (PHYLPA-8), and palmitoleoyl-PHYLPA each exhibit distinct inhibitory profiles [1]. Researchers can systematically vary the acyl chain while maintaining the essential cyclic phosphate pharmacophore, using PHYLPA-8 as a benchmark for the monounsaturated 18:1 chain configuration.

Non-Polymerase cPA Signaling Studies

Beyond DNA polymerase inhibition, cyclic phosphatidic acid (cPA) species including 18:1 cyclic LPA affect numerous cellular functions including anti-mitogenic regulation of the cell cycle, induction of stress fiber formation, inhibition of tumor cell invasion and metastasis, and regulation of neuronal differentiation and survival [1]. PHYLPA-8, as the sodium salt of 18:1 cyclic LPA, provides a chemically defined tool for investigating these signaling pathways, which are distinct from those mediated by linear LPA [1].

Anti-Proliferative and Cell Cycle Arrest Studies

PHYLPA has demonstrated anti-proliferative effects through inhibition of cell proliferation in vitro, with signaling events distinct from growth-factor-like linear LPA [1]. PHYLPA-8 may be employed as a tool compound for investigating cPA-mediated cell cycle regulation and anti-mitogenic mechanisms, particularly in comparative studies contrasting cyclic LPA versus linear LPA effects on cellular proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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